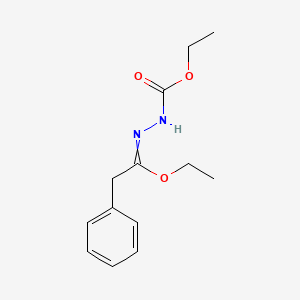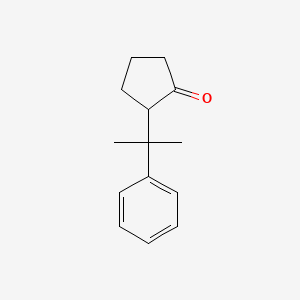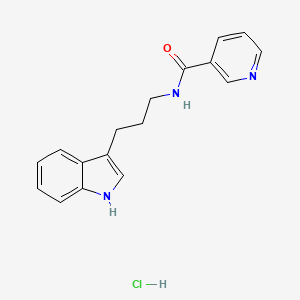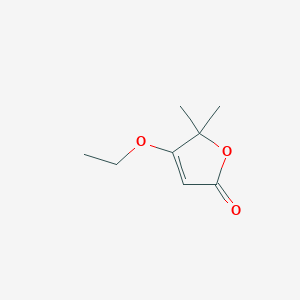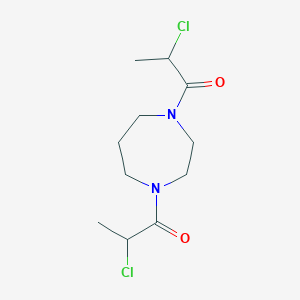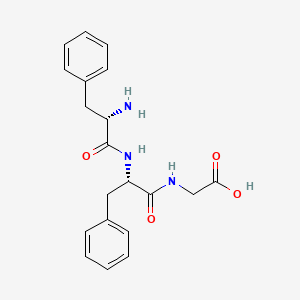
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, with a methyl group at the 6-position and a phenylsulfanyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(phenylsulfanyl)acetaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyran derivative.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyran derivatives without the phenylsulfanyl group.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学研究应用
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
- 6-Methyl-2-(phenylsulfanyl)nicotinic acid
- 6-Methyl-2-thiouracil
- 6-Substituted uracil derivatives
Comparison: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is unique due to its pyran ring structure combined with the phenylsulfanyl group. This combination imparts distinct chemical and physical properties compared to similar compounds like 6-Methyl-2-(phenylsulfanyl)nicotinic acid, which has a carboxylic acid group, or 6-Methyl-2-thiouracil, which features a thiouracil ring.
属性
CAS 编号 |
75697-55-1 |
|---|---|
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC 名称 |
6-methyl-2-phenylsulfanyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14OS/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-4,6-8,12H,5,9H2,1H3 |
InChI 键 |
AAWFERSZMCLPLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(O1)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


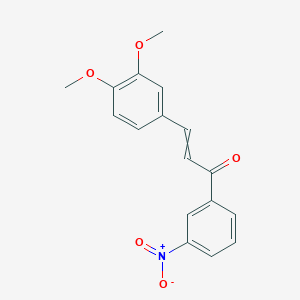
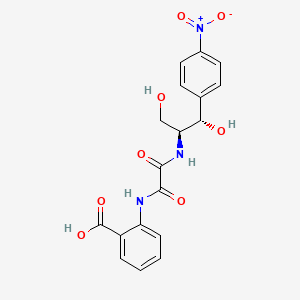
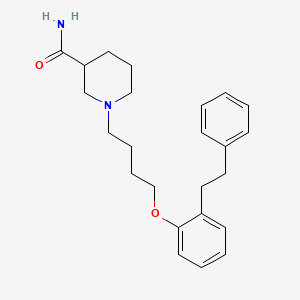
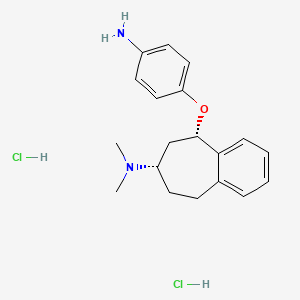

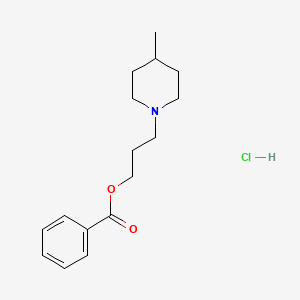
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
